molecular formula C9H8N4O3S B5609713 2-nitro-4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenol

2-nitro-4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenol

Cat. No. B5609713
M. Wt: 252.25 g/mol
InChI Key: CXXAUUSUQKWGLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-nitro-4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenol involves intricate chemical processes. For instance, derivatives of nitro-phenols and their complexes with metals such as zinc(II) ions have been synthesized and characterized, highlighting the importance of intramolecular hydrogen bonding and solvent effects in complexation reactions (A. Tavman, 2006). These syntheses pave the way for understanding the formation of more complex structures involving nitro-phenols.

Molecular Structure Analysis

The molecular structure of related compounds, such as nitro-substituted phenolates, has been studied, revealing interesting solvatochromic properties and the influence of solvent mixtures on the structural behavior of these compounds (L. G. Nandi et al., 2012). These insights are crucial for understanding the molecular structure of this compound.

Chemical Reactions and Properties

Chemical reactions involving nitro-phenol compounds and their derivatives, such as the synthesis of metal complexes with heterocyclic azo dye ligands, demonstrate the reactivity and potential for forming diverse chemical structures (Z. Al-Khateeb et al., 2019). These reactions contribute to our understanding of the chemical properties of this compound.

Physical Properties Analysis

Studies on related compounds, such as the synthesis and crystal structure analysis of nitropyridinylamino phenols, offer insights into the physical properties that could be expected from this compound. These analyses provide valuable information on crystal structures and hydrogen bonding, which are essential for understanding the physical characteristics of the compound (Sheng-li Cao et al., 2011).

Chemical Properties Analysis

The chemical properties of nitro-phenol derivatives can be complex and diverse, as seen in the synthesis and characterization of various complexes with new heterocyclic azo dye ligands. These studies shed light on the reactivity, stability, and potential applications of compounds like this compound, contributing to our understanding of its chemical behavior (K. Sancak et al., 2007).

Future Directions

Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-nitro-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3S/c14-8-2-1-6(3-7(8)13(15)16)4-17-9-10-5-11-12-9/h1-3,5,14H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXAUUSUQKWGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NC=NN2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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